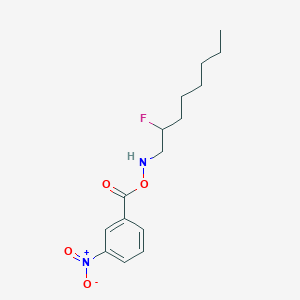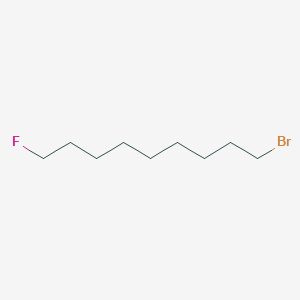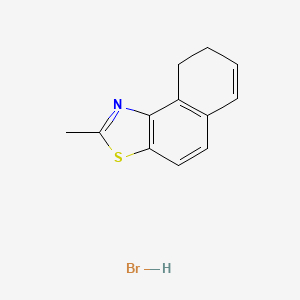![molecular formula C15H20O B13784910 3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal is an organic compound with the molecular formula C15H20O It is known for its unique structure, which includes a phenyl ring substituted with a 1,1-dimethylpropyl group and a propenal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal can be achieved through several methods. One common approach involves the hydroxymethylation and bromination of tert-pentylbenzene to produce 4-bromomethyl-tert-pentylbenzene. This intermediate is then coupled with methyl malonic ester, hydrolyzed, and decarboxylated to afford 2-methyl-3-(4-tert-pentylphenyl) propionic acid. This acid is then amidated with cis-2,6-dimethylmorpholine and reduced to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. The process may include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in antifungal treatments.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal, particularly in its antifungal applications, involves the inhibition of ergosterol biosynthesis. Ergosterol is a crucial component of fungal cell membranes. The compound interferes with ergosterol synthesis at two stages: the 14-reduction and the 7–8 isomerization steps. This disruption leads to the accumulation of 24-methylene ignosterol in the cell membrane and depletion of ergosterol, impairing the integrity and function of the fungal cell membrane .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amorolfine: A phenyl-propyl-morpholine antifungal derivative with a similar structure and mechanism of action.
Phenol, 4-(1,1-dimethylpropyl)-: Another compound with a similar phenyl ring substitution but different functional groups.
Uniqueness
3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit ergosterol synthesis at multiple stages makes it particularly effective as an antifungal agent .
Propriétés
Formule moléculaire |
C15H20O |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(E)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-enal |
InChI |
InChI=1S/C15H20O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6-11H,5H2,1-4H3/b12-10+ |
Clé InChI |
VYLZDKRGDLITAA-ZRDIBKRKSA-N |
SMILES isomérique |
CCC(C)(C)C1=CC=C(C=C1)/C=C(\C)/C=O |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)C=C(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


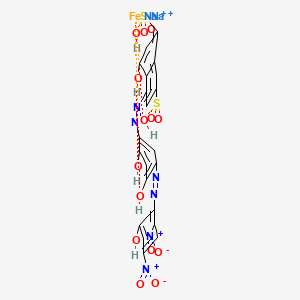
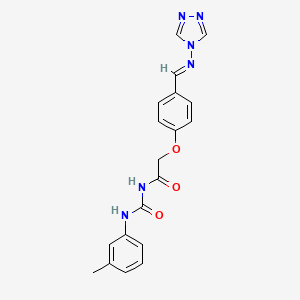

![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
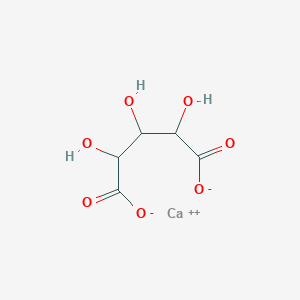
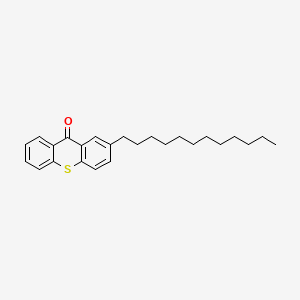

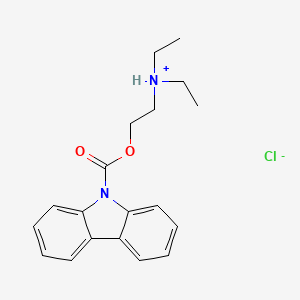
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
